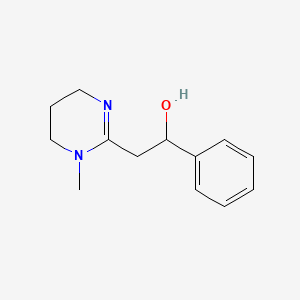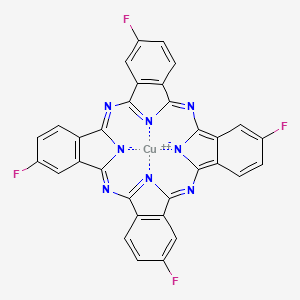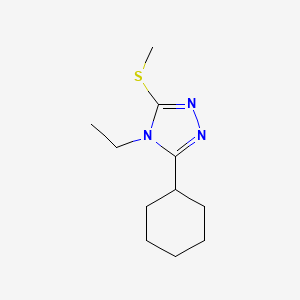![molecular formula C12H8BrClN4O B13106997 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes bromine, chlorine, and a methoxyphenyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of bromine and chlorine-containing reagents to introduce the halogen atoms into the triazolopyrimidine ring . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The halogen atoms (bromine and chlorine) in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted triazolopyrimidine derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways within cells. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects . Additionally, it may modulate inflammatory pathways by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolopyrimidine core structure but differs in the substitution pattern.
1,2,4-Triazole: This compound is a simpler triazole derivative with a wide range of biological activities, including antimicrobial and antifungal properties.
1,2,4-Oxadiazole: This compound contains an oxadiazole ring instead of a triazole ring and has been investigated for its potential as an antimicrobial and anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine and chlorine atoms, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H8BrClN4O |
|---|---|
Molecular Weight |
339.57 g/mol |
IUPAC Name |
8-bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C12H8BrClN4O/c1-19-8-4-2-7(3-5-8)11-16-12-9(13)10(14)15-6-18(12)17-11/h2-6H,1H3 |
InChI Key |
BNIMKCTYWAQIPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


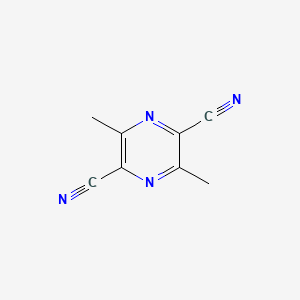
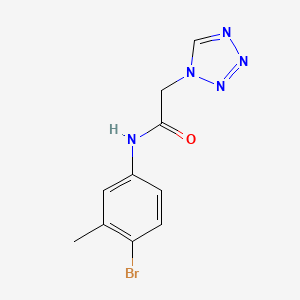
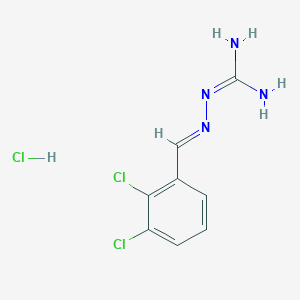
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
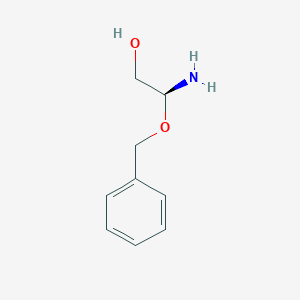
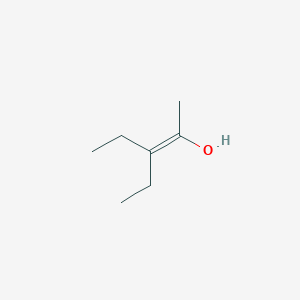
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
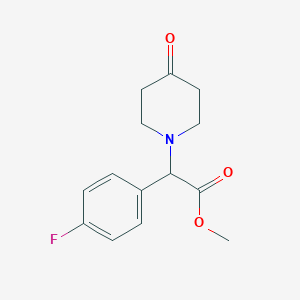
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)

